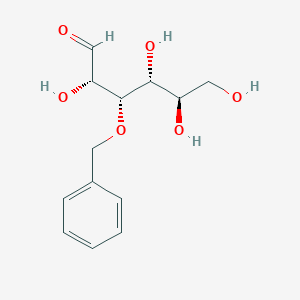

3-O-Benzyl-D-mannose

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O6 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal |

InChI |

InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11-,12-,13-/m1/s1 |

InChI Key |

RAEXDMCULJOFDK-FDYHWXHSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C=O)O)C(C(CO)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 O Benzyl D Mannose and Its Diversified Analogs

Regioselective Functionalization Strategies for D-Mannose: Achieving Site-Specific Benzylation

Regioselective benzylation aims to introduce a benzyl (B1604629) ether at a single, specific hydroxyl group of D-mannose in the presence of other, similarly reactive hydroxyls. This approach is highly efficient as it minimizes the number of synthetic steps.

Direct Benzylation Protocols and Their Optimization

Direct benzylation of unprotected D-mannose is inherently difficult. The primary hydroxyl at the C-6 position is generally the most reactive, followed by the secondary hydroxyls, which possess similar reactivity, making selective modification challenging. However, direct acylation (a related functionalization) of methyl α-D-mannopyranoside has been shown to yield 6-substitution products, highlighting the preferential reactivity of the primary hydroxyl group. researchgate.net Achieving 3-O selectivity in direct benzylation requires careful optimization of reaction parameters such as the base, solvent, and temperature to exploit subtle differences in the steric and electronic environment of each hydroxyl group. Often, such direct approaches yield a mixture of products requiring chromatographic separation.

Organotin-Mediated Regioselective Benzylation: A Detailed Examination

A powerful and widely adopted strategy for achieving regioselectivity is the use of organotin reagents, most notably dibutyltin (B87310) oxide (Bu₂SnO). This method involves the formation of a dibutylstannylene acetal (B89532) intermediate, which selectively activates specific hydroxyl groups towards electrophilic attack.

The process begins with the reaction of D-mannose or one of its glycoside derivatives with Bu₂SnO to form a covalent tin acetal. In the case of a vicinal cis-diol, such as the one at the C-2 and C-3 positions of a mannopyranoside, a five-membered 1,3,2-dioxastannolane ring is formed. This intermediate exists in equilibrium between monomeric, dimeric, and even more complex oligomeric structures. researchgate.net The formation of these tin acetals alters the nucleophilicity of the involved oxygen atoms. Subsequent reaction with an alkylating agent like benzyl bromide (BnBr), often in the presence of a promoter, leads to benzylation at a specific site. For methyl α-D-mannopyranoside, the dibutyltin oxide method has been successfully used to furnish the 3-O-substituted product in high yield. researchgate.net

Recent advancements have shown that the preactivation of the dibutylstannylene acetal intermediate with tetrabutylammonium (B224687) bromide (TBAB) in toluene (B28343) significantly improves the efficiency and regioselectivity of benzylation for unprotected carbohydrates. sinica.edu.twnih.gov The halide anion coordinates to the tin atom, enhancing the nucleophilicity of one of the oxygen atoms and facilitating the subsequent alkylation. researchgate.net

| Substrate | Reagents | Key Intermediate | Major Product | Reference |

| Methyl α-D-mannopyranoside | 1. Bu₂SnO, MeOH | 2,3-O-Dibutylstannylene acetal | Methyl 3-O-(substituted-benzoyl)-α-D-mannopyranoside | researchgate.net |

| Unprotected Carbohydrates | 1. Bu₂SnO, Toluene2. TBAB | Activated Dibutylstannylene acetal | Regioselective O-benzylation at secondary OH | sinica.edu.twnih.gov |

Stannyl (B1234572) Ester Chemistry for Directed Benzylation

The term stannyl ester chemistry is often used interchangeably with the stannylene acetal methodology in the context of directing alkylation. The key intermediate is the cyclic stannylene acetal (a dialkyltin acetal), not a stannyl ether of an ester. The mechanism relies on the formation of these cyclic tin intermediates from diols. In non-polar solvents, these acetals tend to form dimers. sci-hub.se In these dimeric structures, one of the oxygen atoms attached to tin becomes tricoordinate, which reduces its nucleophilicity. The other dicoordinate oxygen is consequently activated, leading to high regioselectivity upon reaction with benzyl bromide. researchgate.netsci-hub.se The choice of solvent is crucial; performing the reaction in a non-polar solvent like benzyl bromide itself can improve regioselectivity compared to polar solvents like DMF. sci-hub.se

Exploration of Novel Catalytic Systems and Reagents for Regioselective Benzylation

While effective, stoichiometric organotin reagents suffer from toxicity and difficulties in removal from the final products. This has driven research towards developing catalytic systems. A significant breakthrough has been the use of catalytic amounts of dibutyltin dichloride (Bu₂SnCl₂) with a co-catalyst like TBAB for the regioselective benzylation of carbohydrate trans-diols. researchgate.net Furthermore, solvent-free protocols using catalytic dibutyltin oxide have been developed, representing a greener and more experimentally simple approach. mdpi.com

Beyond tin, other metal-based catalysts are being explored. Iron(III) catalysts, for instance, have emerged as a promising, inexpensive, and environmentally benign alternative to organotin reagents for the regioselective alkylation of diols and polyols. semanticscholar.org Systems using iron(III) chloride (FeCl₃) have shown broad substrate scope and can achieve selectivities comparable or superior to traditional methods. semanticscholar.org

Convergent Synthetic Pathways to 3-O-Benzyl-D-Mannose and Related Intermediates

Convergent synthesis involves the preparation of selectively protected building blocks which are then combined. For a single monosaccharide like this compound, this translates to a multi-step protection-functionalization-deprotection strategy.

Strategic Protection-Deprotection Sequences in Multistep Syntheses

This classical approach provides unambiguous access to the target molecule by systematically protecting all hydroxyl groups except the one at the C-3 position. A common and effective strategy for D-mannose derivatives involves the use of a benzylidene acetal. nih.gov

A typical synthetic sequence is as follows:

Acetal Protection: D-mannose or a mannoside is reacted with benzaldehyde (B42025), typically in the presence of a Lewis acid like zinc chloride (ZnCl₂), to form a 4,6-O-benzylidene acetal. This simultaneously protects the primary C-6 hydroxyl and the C-4 hydroxyl, leaving the C-2 and C-3 hydroxyls free. biosynth.comrsc.org

Selective Protection of C-2: With the 2,3-diol exposed, a protecting group must be selectively installed at the C-2 position. This can be challenging but is achievable with specific reagents that favor this position.

Benzylation of C-3: Once the C-3 hydroxyl is the only one available, benzylation can be carried out under standard conditions (e.g., sodium hydride and benzyl bromide in DMF) without the need for regiocontrol. nih.gov

Deprotection: The final step involves the sequential or simultaneous removal of the protecting groups at C-2, C-4, and C-6 to yield the final product, this compound. The 4,6-O-benzylidene acetal is typically removed under acidic conditions. researchgate.net Reductive opening of the benzylidene acetal is also a powerful technique that can selectively yield either a 4-O-benzyl or 6-O-benzyl ether, adding another layer of synthetic utility. nih.gov

This strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is fundamental to complex carbohydrate synthesis. nih.gov

| Step | Transformation | Typical Reagents | Purpose | Reference |

| 1 | Formation of 4,6-O-benzylidene acetal | Benzaldehyde, ZnCl₂ | Protects C-4 and C-6 hydroxyls | rsc.org |

| 2 | Benzylation of free hydroxyls | NaH, BnBr, DMF | Benzylates the remaining C-2 and C-3 hydroxyls | nih.gov |

| 3 | Reductive opening of acetal | Lewis Acid, Reducing Agent (e.g., BH₃·THF) | Regioselectively opens the acetal to free one OH and yield a benzyl ether at the other | nih.gov |

| 4 | Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) or Acid Hydrolysis | Removes remaining benzyl and/or acetal groups | acs.org |

Chemoenzymatic Approaches to Benzylated Mannose Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules. While direct enzymatic benzylation of carbohydrates is not a standard procedure, enzymes, particularly lipases, are instrumental in creating selectively protected mannose intermediates, which are then amenable to site-specific chemical benzylation at the C-3 position.

Lipases, such as the widely used immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are highly effective in catalyzing regioselective acylation and deacylation reactions in non-aqueous solvents. researchgate.netnih.gov This enzymatic prowess can be harnessed to differentiate between the hydroxyl groups of a mannose derivative. A common strategy involves the per-acylation of D-mannose, followed by regioselective enzymatic hydrolysis of the ester group at a specific position, for instance, the C-3 position, to expose a single hydroxyl group. This free hydroxyl group can then be chemically benzylated using standard reagents like benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH).

| Enzyme | Typical Reaction | Role in Synthesis | Reference |

| Candida antarctica lipase B (Novozym® 435) | Regioselective hydrolysis of carbohydrate esters | Exposing the C-3 hydroxyl group for subsequent chemical benzylation. | researchgate.net |

| Lipase PS | Regioselective acylation of glycosides | Protecting other hydroxyls to leave C-3 accessible for benzylation. | mdpi.com |

| Thermomyces lanuginosus lipase | Regioselective acylation of glycosides | Differentiating hydroxyl groups for targeted modification. | researchgate.net |

Construction of Orthogonally Protected D-Mannose Building Blocks Featuring 3-O-Benzylation

The synthesis of complex carbohydrates relies on the availability of versatile building blocks with multiple, orthogonally protected functional groups. Orthogonal protection refers to the use of different types of protecting groups for various hydroxyls on the sugar ring, allowing for the selective removal of one group without affecting the others. bham.ac.uk This strategy is fundamental for the stepwise construction of oligosaccharides. For D-mannose, installing a benzyl group at the C-3 position is a key step in creating such advanced building blocks.

Synthesis of 3-O-Benzyl Mannosamine (B8667444) Derivatives

Mannosamine, an amino sugar derivative of mannose, is a constituent of many important glycans. The synthesis of 3-O-benzyl mannosamine building blocks is crucial for accessing complex glycoconjugates. A common precursor for these syntheses is a mannosamine derivative with a protected amino group at C-2, often as an azide (B81097) (N₃) or an N-acetyl (NHAc) group. rsc.org

A representative synthesis begins with a suitable mannosamine starting material, which is first converted into a 4,6-O-benzylidene acetal. This transformation protects the hydroxyls at C-4 and C-6 and locks the pyranose ring in a more rigid conformation, leaving the C-2 and C-3 hydroxyls exposed. rsc.org The hydroxyl group at C-3 can then be selectively benzylated. For example, Williamson ether synthesis, employing benzyl bromide and a base, can be used to install the benzyl group at the C-3 position of an azido-mannopyranoside intermediate. researchgate.net The resulting 2-azido-3-O-benzyl-4,6-O-benzylidene mannoside is a powerful building block, as the azide can be later reduced to an amine and acylated, and the anomeric position can be activated for glycosylation reactions.

Integrated Benzylidene Acetal Formation and Subsequent Site-Specific Benzylation

The formation of a 4,6-O-benzylidene acetal is one of the most effective strategies for directing substitution on the mannose ring. This cyclic acetal protects the primary hydroxyl at C-6 and the equatorial hydroxyl at C-4, leaving the two adjacent axial hydroxyls at C-2 and C-3 available for further reactions. The steric environment created by the benzylidene group and the axial C-2 substituent influences the reactivity of the C-3 hydroxyl, often facilitating its selective benzylation.

The procedure typically involves reacting a methyl or benzyl mannopyranoside with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst like camphorsulfonic acid (CSA). rsc.org This efficiently yields the 4,6-O-benzylidene derivative. The subsequent benzylation of the C-3 hydroxyl is then performed. The presence of a substituent at C-2, such as an azido (B1232118) group, can influence the reaction's stereoselectivity and yield. This integrated approach provides a reliable and high-yielding pathway to 3-O-benzylated mannose building blocks that are poised for further diversification.

Stereocontrolled Anomeric Synthesis of this compound Precursors

The stereochemical outcome of a glycosylation reaction—the formation of an α- or β-glycosidic linkage—is of paramount importance. In the synthesis of β-mannosides, which are notoriously difficult to form, the nature of the substituent at the C-3 position of the mannosyl donor plays a critical role in directing the stereoselectivity.

Research has shown that when using a 4,6-O-benzylidene-protected mannosyl donor, a 3-O-benzyl group strongly promotes the formation of the desired β-glycosidic bond. nih.gov In contrast, a 3-O-acyl group (like benzoate) under similar conditions leads almost exclusively to the α-anomer. This directing effect is attributed to torsional and electronic interactions within the key reaction intermediates.

The proposed mechanism involves the activation of a thioglycoside donor to form a covalent glycosyl triflate intermediate. This intermediate then evolves into a transient oxacarbenium ion. The conformation of this ion, which dictates the facial selectivity for the incoming nucleophile (the glycosyl acceptor), is heavily influenced by the steric bulk and electronic properties of the C-3 substituent. A bulky, non-participating 3-O-benzyl group is believed to favor a conformation that shields the α-face of the anomeric carbon, thereby directing the acceptor to attack from the β-face. This methodology provides a reliable pathway for the stereocontrolled synthesis of challenging β-mannosidic linkages, which are present in many biologically active glycans. nih.gov

Mechanistic Foundations and Stereochemical Control in Glycosylation Reactions Employing 3 O Benzyl D Mannose Motifs

Strategies for Alpha-Stereoselective Glycosylation with 3-O-Benzyl-D-Mannose Donors

The formation of α-mannosidic linkages is generally favored thermodynamically due to the anomeric effect. However, achieving high levels of α-selectivity in practice requires careful manipulation of the glycosyl donor's protecting group scheme. A key requirement is the presence of a non-participating protecting group at the C-2 position to prevent the formation of a 1,2-trans glycoside via neighboring group participation. With this condition met, factors such as remote protecting groups and the conformational rigidity of the donor become the primary determinants of stereoselectivity.

Influence of Remote Acyl Groups (e.g., 3-O-Benzoyl) on Alpha-Stereocontrol

While this article focuses on the non-participating 3-O-benzyl ether, the principle of remote participation by acyl groups is a noteworthy concept in glycosylation chemistry. An acyl group, such as a benzoyl group, located at a position remote from the anomeric center (e.g., C-4 or C-6) can exert a long-range electronic effect, modulating the reactivity of the donor. However, for achieving α-mannosylation, the strategy typically relies on avoiding participation. The presence of the non-participating 3-O-benzyl group is instrumental in this regard, as it does not interfere with the formation of the α-anomer and contributes to a steric and electronic environment that favors this outcome.

Directing Effects of 4,6-O-Benzylidene Protecting Groups

A highly reliable and extensively used strategy to enforce α-stereoselectivity in mannosylation is the installation of a 4,6-O-benzylidene acetal (B89532) on the mannose donor. This protecting group fuses a second ring to the pyranose, creating a rigid bicyclic structure that locks the molecule into a well-defined chair conformation.

The primary function of this rigid structure is to create significant steric hindrance on the β-face of the molecule. When the glycosyl donor is activated and the anomeric leaving group departs, an oxocarbenium ion intermediate is formed. The bulky 4,6-O-benzylidene acetal effectively obstructs the path for an incoming nucleophile (the glycosyl acceptor) to approach from the β-side. Consequently, the acceptor is forced to attack from the more accessible α-face, leading to the predominant formation of the α-glycosidic bond. This powerful directing effect makes the 4,6-O-benzylidene group a cornerstone of modern α-mannoside synthesis.

Table 1: Directing Effects in Alpha-Mannosylation

| Donor Feature | Directing Effect | Predominant Product | Mechanistic Rationale |

|---|---|---|---|

| 4,6-O-Benzylidene Acetal | α-Directing | α-Mannoside | The rigid bicyclic system sterically shields the β-face of the anomeric center, compelling nucleophilic attack from the α-face. |

| Non-participating C-2 Group (e.g., Benzyl (B1604629) ether) | α-Directing (by preventing β-formation) | α-Mannoside | Averts neighboring group participation, which would otherwise lead to the formation of the 1,2-trans product (β-mannoside). |

Intermediates and Reaction Mechanisms: Exploring 1,3-Dioxanium Ion Pathways

In cases where a participating acyl group is present at the C-3 position, the reaction can proceed through a cyclic 1,3-dioxanium ion intermediate. However, for donors like this compound, which feature a non-participating ether group at C-3, this pathway is not accessible. Instead, α-glycosylation with a 3-O-benzyl-4,6-O-benzylidene-protected mannosyl donor follows a mechanism that involves an oxocarbenium ion intermediate.

Upon activation by a promoter, the anomeric leaving group is expelled, generating the planar oxocarbenium ion. The conformational rigidity imposed by the 4,6-O-benzylidene group ensures that this intermediate maintains a structure that strongly favors α-attack. The reaction proceeds through what is best described as an SN1-like mechanism, where the stereochemical outcome is governed by the steric and conformational constraints of the glycosyl donor, leading to the thermodynamically preferred α-mannoside.

Methodologies for Beta-Stereoselective Glycosylation (Beta-Mannosylation) Involving this compound

The synthesis of the 1,2-cis glycosidic linkage in β-mannosides represents a significant synthetic challenge. This difficulty arises from both the steric hindrance at the β-face of the mannose donor and the unfavorable anomeric effect, which promotes the formation of the α-anomer. To overcome these obstacles, chemists have devised several ingenious indirect methods, many of which are compatible with this compound derivatives.

Intramolecular Aglycone Delivery (IAD) in Beta-Mannoside Formation

Intramolecular Aglycone Delivery (IAD) is a sophisticated strategy that bypasses the difficulties of a direct intermolecular reaction. This method involves pre-tethering the glycosyl acceptor to the mannosyl donor, often at the C-2 or C-3 hydroxyl group, via a temporary covalent linker.

In a typical IAD sequence using a this compound scaffold, the acceptor might be attached at the C-2 position. This creates a transient assembly where the acceptor is positioned favorably in space. When the anomeric center is activated, the tethered acceptor is delivered in an intramolecular fashion specifically to the β-face of the resulting oxocarbenium ion. This intramolecular pathway effectively overcomes the steric barrier and counteracts the anomeric effect, ensuring the formation of the β-glycosidic bond with high stereoselectivity. The final step involves the cleavage of the temporary tether to unveil the desired β-mannoside.

Table 2: Key Steps in Intramolecular Aglycone Delivery (IAD)

| IAD Step | Description |

|---|---|

| Tethering | The glycosyl acceptor is covalently linked to the this compound donor, typically at the C-2 position. |

| Activation | A promoter activates the anomeric leaving group, generating an oxocarbenium ion intermediate. |

| Intramolecular Delivery | The tethered acceptor executes a stereospecific intramolecular attack on the β-face of the anomeric center. |

| Cleavage | The linker is chemically removed to release the final β-mannoside product. |

Cesium Carbonate-Mediated Anomeric O-Alkylation: Mechanism and Scope

An alternative tactic for β-mannosylation involves reversing the conventional roles of the reactants through anomeric O-alkylation. In this approach, the mannose derivative functions as the nucleophile, while the aglycone is delivered as an electrophile.

A common protocol begins with a this compound derivative that is unprotected at the anomeric (C-1) position. This free hydroxyl group is deprotonated with a mild base, such as cesium carbonate (Cs₂CO₃), to generate a highly nucleophilic anomeric alkoxide. The large cesium cation is believed to play a role in coordinating the alkoxide and influencing the reaction's stereoselectivity. This mannosyl nucleophile then reacts with an electrophilic aglycone, such as an alkyl triflate or halide, in an SN2-type displacement.

Achieving β-selectivity via this method requires careful control of reaction conditions. The process often relies on thermodynamic equilibration, where an initially formed mixture of anomers equilibrates to the more stable product, or on kinetic factors where the α-alkoxide is formed but the subsequent β-alkylation is faster. The non-participating 3-O-benzyl group is fully compatible with this chemistry. This method is versatile and provides access to a wide range of β-mannosides.

Role of Neighboring Group Participation and Remote Protecting Groups in Beta-Selectivity

The stereoselective synthesis of β-mannosides is a significant challenge in carbohydrate chemistry. The stereochemical outcome of glycosylation reactions involving this compound donors is profoundly influenced by the interplay of various protecting groups on the pyranose ring, not just the immediate C-2 substituent. While classical neighboring group participation by a C-2 acyl group reliably yields 1,2-trans-glycosides (α-mannosides), the formation of the 1,2-cis β-linkage requires a different mechanistic approach where remote groups play a crucial, albeit more subtle, role.

In systems designed for β-mannosylation, such as those employing a 4,6-O-benzylidene acetal, the 3-O-benzyl group is considered a non-participating protecting group. nih.gov Its primary function is to prevent the formation of a 1,3-dioxanium ion intermediate, which would otherwise lead to the α-glycoside. The presence of an acyl group, such as a benzoate, at the C-3 position, in contrast, promotes α-selectivity through the formation of such a participating intermediate. nih.govresearchgate.net Therefore, the choice of a non-participating ether protecting group at C-3 is a foundational element for achieving β-selectivity.

The steric properties of remote protecting groups are also critical. A phenomenon known as "steric buttressing" can significantly erode β-selectivity. When a bulky protecting group, like a tert-butyldimethylsilyl (TBDMS) ether, is placed at the C-3 position of a 2-O-benzyl-4,6-benzylidene mannosyl donor, it can sterically interact with the C-2 benzyl group. nih.govacademie-sciences.fr This interaction pushes the C-2 substituent closer to the anomeric center, effectively shielding the β-face and hindering the approach of the nucleophile, which leads to a decrease in the yield of the desired β-product. academie-sciences.fr To counteract this, sterically minimal protecting groups, such as a propargyl ether, can be installed at the C-2 position to enhance β-selectivity, particularly when a bulky substituent is required at C-3. nih.gov

Furthermore, remote electron-withdrawing groups can exert a significant influence on stereoselectivity through electronic effects. Non-participating, strongly electron-withdrawing groups at the C-3, C-4, or C-6 positions can stabilize the key α-mannosyl triflate reactive intermediate. researchgate.net This stabilization shifts the reaction pathway towards an S_N2-like displacement, favoring the formation of the β-mannoside. researchgate.net

In some strategies, remote groups are designed to participate directly in the reaction. For instance, a 3-O-picoloyl group can act as a hydrogen-bond acceptor for the incoming glycosyl acceptor. This mechanism, known as hydrogen-bond-mediated aglycone delivery (HAD), tethers the acceptor to the donor, directing its attack to the β-face and resulting in high β-selectivity. rsc.org

Table 1: Effect of C-3 Protecting Group on Stereoselectivity in Mannosylation

| C-3 Protecting Group | Assumed Role | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| Benzyl Ether | Non-participating, steric/electronic influence | β-selective | nih.gov |

| Benzoate Ester | Neighboring group participation | α-selective | nih.govresearchgate.net |

| TBDMS Ether | Steric buttressing, non-participating | Reduced β-selectivity | academie-sciences.fr |

| Picoloyl Ester | Hydrogen-bond-mediated aglycone delivery (HAD) | β-selective | rsc.org |

Computational and Kinetic Studies on Beta-Mannosylation Pathways

The high β-selectivity observed in glycosylations with 4,6-O-benzylidene-protected mannosyl donors, including the 3-O-benzyl motif, has been the subject of extensive mechanistic investigation. A key proposal, supported by experimental and computational evidence, involves the formation of a covalent α-glycosyl triflate as a crucial reactive intermediate. rsc.orgnih.gov

Kinetic studies, including the use of kinetic isotope effects, and low-temperature NMR spectroscopy have provided evidence for the existence of this α-triflate intermediate. rsc.orgntu.edu.sg The reaction pathway is believed to proceed via activation of a glycosyl donor (e.g., a thioglycoside) to form an oxocarbenium ion, which is then trapped by the triflate counterion on its α-face. The 4,6-O-benzylidene protecting group plays a vital role by locking the conformation of the sugar ring, which stabilizes this α-triflate or a tight α-contact ion pair (CIP). ntu.edu.sg The subsequent step is a stereoinvertive displacement of the anomeric triflate by the nucleophilic acceptor in an S_N2-like fashion, leading to the exclusive formation of the β-mannoside. rsc.org

Computational studies, often employing density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. These calculations support the viability of the α-triflate intermediate pathway. ntu.edu.sgresearchgate.net They have shown that the transition state for the S_N2 attack on the α-triflate is energetically accessible and leads to the β-product. Furthermore, these studies help to explain the influence of remote protecting groups. For example, calculations confirm that electron-withdrawing groups at various positions on the mannose ring stabilize the α-mannosyl triflate intermediate, thereby promoting the S_N2 pathway and enhancing β-selectivity. researchgate.net

Recent computational work has also shed light on the potential for the reaction to proceed through an oxocarbenium ion ion-pair existing in a B_2,5 boat conformation. rsc.org In this model, the triflate counterion shields the α-face, directing the nucleophile to attack from the β-face for either steric reasons or due to the shielding effect of the triflate itself. rsc.org

Dual-Stereoselective Glycosylation Systems Incorporating this compound Motifs

A dual-stereoselective system is one in which the stereochemical outcome of a glycosylation can be switched between the α- and β-anomers by modifying the reaction conditions or the protecting group pattern of a single glycosyl donor. The this compound framework is central to one of the most classic examples of such a system, where selectivity is controlled by the nature of the C-3 protecting group.

As established, a 4,6-O-benzylidene mannosyl donor with a 3-O-benzyl group is highly β-selective . nih.govacs.org However, if the 3-O-benzyl group is replaced with a participating 3-O-acyl group (e.g., benzoate), the stereoselectivity is completely reversed to favor the α-anomer . nih.govresearchgate.netacs.org This switch occurs because the acyl group can participate with the anomeric center to form a bicyclic 1,3-dioxanium ion intermediate, which can only be attacked from the α-face. Thus, by simply choosing between an ether and an ester at the C-3 position, chemists can direct the synthesis towards either the β- or α-mannoside product from a nearly identical precursor.

While this represents a donor-controlled dual-selective system, other strategies achieve similar control through external reagents. For example, in some glycosylation reactions using 2,3-oxazolidinone protected donors, the presence or absence of a bulky, non-nucleophilic base can completely reverse the anomeric selectivity. nih.gov Similarly, changing the base and solvent system (e.g., KH in DMF vs. NaH in THF) has been shown to switch the outcome from α- to β-selective. ntu.edu.sg These examples highlight a broader principle in glycosylation chemistry where the this compound system serves as a prime illustration of how subtle structural modifications can be leveraged to achieve complete control over stereochemistry.

Comparative Mechanistic Analysis: this compound vs. 3-O-Benzyl-D-Glucose Glycosylations

The stark difference in reactivity and stereoselectivity between this compound and 3-O-benzyl-D-glucose donors, which differ only in the C-2 stereochemistry, provides profound insight into the mechanisms of glycosylation.

Differential Reactivity and Stereochemical Outcomes Based on Saccharide Configuration

Systematic studies have shown that 4,6-O-benzylidene protected donors of glucose and mannose behave very differently under identical glycosylation conditions.

This compound Donors : As detailed previously, 2,3-di-O-benzyl-4,6-O-benzylidene mannose donors consistently provide high β-selectivity , regardless of the nucleophilicity of the acceptor alcohol. researchgate.netacs.org

3-O-Benzyl-D-Glucose Donors : In sharp contrast, the corresponding 2,3-di-O-benzyl-4,6-O-benzylidene glucose donor gives a mixture of α- and β-products. The ratio of these products is highly dependent on the acceptor's reactivity, with selectivity shifting from predominantly α with less reactive acceptors to more β with highly reactive nucleophiles. researchgate.netacs.org

Effect of a 3-O-Acyl Group : The introduction of a 3-O-benzoyl group has a dramatic and opposing effect on the two systems. In the mannose series, it flips the selectivity from β to α. acs.org In the glucose series, however, it has almost no effect on the stereochemical outcome. acs.org

Table 2: Comparative Glycosylation Selectivity of Mannose vs. Glucose Donors

| Glycosyl Donor | Acceptor Nucleophilicity | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| 2,3-di-O-benzyl-D-mannose | Low to High | β | researchgate.netacs.org |

| 2,3-di-O-benzyl-D-glucose | Low | α | researchgate.netacs.org |

| High | β | researchgate.netacs.org | |

| 3-O-benzoyl-D-mannose | Low to High | α | acs.org |

| 3-O-benzoyl-D-glucose | Low to High | α/β mixture (similar to 3-O-benzyl) | acs.org |

Anomeric Triflates and Dioxanium Ion Intermediates in Contrasting Systems

The mechanistic basis for these divergent outcomes lies in the accessibility of different reactive intermediates for the mannose and glucose donors.

For the 3-O-benzoyl-D-mannose donor, the reaction proceeds through a 1,3-dioxanium ion intermediate formed by the participation of the C-3 acyl group. This bicyclic intermediate locks the anomeric position and forces the nucleophile to attack from the α-face, explaining the observed high α-selectivity. acs.org

For the This compound donor, this pathway is blocked. Instead, the reaction proceeds via the α-glycosyl triflate intermediate, which undergoes S_N2 attack to yield the β-product. ntu.edu.sgacs.org

The crucial question is why the analogous 1,3-dioxanium ion does not form in the 3-O-benzoyl-D-glucose system to enforce α-selectivity. The answer comes from in-depth computational studies. researchgate.netacs.org For the glucose donor to form a 1,3-dioxanium ion, the pyranose ring must distort into a high-energy B_2,5 boat conformation . In this conformation, the axial C-2 O-benzyl group is forced into a severe steric clash with the C-5 proton (a flagpole interaction). This interaction creates a prohibitively high energy barrier for the transition state, effectively preventing the formation of the 1,3-dioxanium ion. researchgate.netacs.org Consequently, the glucose system reacts through other pathways, such as the formation of a β-glucosyl triflate or other oxocarbenium ion intermediates, leading to the observed mixtures of anomers. acs.org This elegant explanation, rooted in the subtle but powerful effect of the C-2 stereocenter, clarifies the fundamentally different behavior of these two closely related glycosyl donors.

Applications of 3 O Benzyl D Mannose As a Pivotal Building Block in Complex Carbohydrate Synthesis

Oligosaccharide Assembly Utilizing 3-O-Benzyl-D-Mannose Derivatives

The persistence of the 3-O-benzyl group under a wide range of reaction conditions allows for the sequential and controlled addition of monosaccharide units. This stability is key to multi-step syntheses of complex oligosaccharides where other protecting groups at different positions need to be selectively removed.

The synthesis of disaccharides is the fundamental first step in building larger glycans. Derivatives of this compound can be employed as either glycosyl acceptors, with free hydroxyl groups at positions C2, C4, or C6, or as glycosyl donors after activation of the anomeric carbon. For example, a 3-O-benzyl mannoside with a free C4-hydroxyl can act as an acceptor for a glycosyl donor to form a β-(1→4) linkage, a common motif in N-glycan cores. The choice of activating conditions and protecting groups on the donor and acceptor molecules is critical for achieving high yield and stereoselectivity.

Table 1: Examples of Disaccharide Synthesis Methodologies

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Linkage Formed | Yield (%) |

| Per-O-acetyl-α-D-mannopyranosyl imidate | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | Not specified | α-(1→6) & α-(1→3) | 42 (branched) |

| 3-O-Picoloyl Mannosamine (B8667444) Donor | Primary Alcohol Acceptor | NIS/TfOH | β-(1→X) | 82 |

| Thiomannuronic Donor | Mannuronic Acceptor | NIS/TMSOTf | β-(1→4) | 78 |

Building upon disaccharide strategies, this compound is crucial for synthesizing more complex structures, including branched trisaccharides and linear higher-order oligosaccharides. nih.gov A common strategy involves using a 3-O-benzyl mannose derivative that has been further protected, for instance with a 4,6-O-benzylidene acetal (B89532). This derivative can then be regioselectively opened to expose either the C4 or C6 hydroxyl group, allowing for the stepwise addition of two different monosaccharide units to create a branched structure. The synthesis of the 3,6-branched mannosyl trisaccharide, a key component of the N-glycan core, heavily relies on such selectively protected building blocks. nih.gov These complex syntheses often require multiple protection and deprotection steps, where the stability of the 3-O-benzyl ether is paramount. nih.gov

Many biologically crucial glycans feature mannose in their structure. This compound is a key precursor for the synthesis of the conserved trimannosyl core (Manα1-3(Manα1-6)Manβ-) of N-linked glycans found on a vast majority of eukaryotic proteins. nih.govrsc.org The synthesis of this core structure requires precise control over the formation of α- and β-glycosidic linkages, which is influenced by the protecting groups on the mannose building blocks. The 3-O-benzyl group helps to ensure that the desired stereochemical outcome is achieved.

Furthermore, mannose is a common constituent of bacterial polysaccharides, such as the capsular polysaccharides of Streptococcus pneumoniae and the O-antigens of Gram-negative bacteria. researchgate.netnih.gov The chemical synthesis of fragments of these polysaccharides, used in the development of conjugate vaccines and immunological probes, often utilizes this compound derivatives to construct the specific mannosidic linkages that define their structure and antigenicity. researchgate.net

Diversification and Functionalization of this compound for Advanced Synthetic Objectives

Beyond its role in oligosaccharide assembly, this compound can be chemically modified to create a range of reactive intermediates tailored for specific synthetic goals. These transformations expand its utility and allow for its incorporation into more advanced and functionalized carbohydrate structures.

Glycosyl halides are highly reactive glycosyl donors used to form glycosidic bonds. A fully protected this compound derivative, often with acetyl or other benzyl (B1604629) groups at the remaining positions, can be converted into a glycosyl halide. For instance, treatment of a 1-O-acetyl derivative with hydrogen bromide (HBr) in acetic acid yields the corresponding glycosyl bromide. researchgate.net Similarly, thioglycoside precursors of this compound can be treated with bromine to generate glycosyl bromides cleanly and efficiently. researchgate.net These reactive donors are then used in glycosylation reactions, often promoted by a silver or mercury salt, to couple with a glycosyl acceptor.

Table 2: Common Methods for Glycosyl Halide Formation from Protected Sugars

| Precursor Functional Group | Reagent(s) | Halide Formed | Key Features |

| 1-O-Acyl (e.g., Acetate) | HBr in Acetic Acid | Glycosyl Bromide | Classic method, highly reactive reagents. researchgate.net |

| Thioglycoside | Bromine (Br₂) | Glycosyl Bromide | Fast reaction, clean conversion, no workup needed. researchgate.net |

| Per-O-Acyl | BiBr₃-Me₃SiBr | Glycosyl Bromide | Milder conditions compared to HBr/AcOH. |

| Hemiacetal (1-OH) | PPh₃-CBr₄ (Appel conditions) | Glycosyl Bromide | Tolerates a broad range of protecting groups. researchgate.net |

The hydroxyl groups of this compound that are not protected can be selectively oxidized or reduced to introduce new functionalities. A primary example is the regioselective oxidation of the C6 primary hydroxyl group to a carboxylic acid, which converts the mannose derivative into a mannuronic acid derivative. mdpi.com This transformation is fundamental to the synthesis of alginates, which are polysaccharides composed of mannuronic and guluronic acids. nih.govresearchgate.net To achieve this, the hydroxyl groups at C2 and C4 must first be protected, often along with the C3-benzyl group under a 2,3;4,6-di-O-isopropylidene or a 4,6-O-benzylidene protecting group scheme, which can then be selectively manipulated to expose the C6-OH for oxidation by reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Conversely, selective reduction reactions can also be performed. For instance, a protected mannose derivative containing a ketone or aldehyde functionality, introduced via oxidation, can be stereoselectively reduced using hydride reagents like sodium borohydride (B1222165) (NaBH₄) to yield epimeric alcohols. mdpi.com These chemo- and regioselective modifications are essential for creating modified sugar building blocks used as probes to study biological processes or to build non-natural oligosaccharides with novel properties.

Incorporation of Bioorthogonal Functional Groups (e.g., Azido (B1232118), Alkyne)

The strategic introduction of bioorthogonal functional groups, such as azides and alkynes, onto the this compound framework is a key advancement in carbohydrate chemistry. These moieties serve as chemical handles that allow for specific ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to occur in complex biological environments without interfering with native biochemical processes. This enables the use of this compound derivatives in a wide array of applications, including the tracking of glycans in cellular systems and the construction of complex glycoconjugates.

The chemical stability of the azido group to a wide range of reaction conditions makes it an ideal functional group for incorporation into carbohydrate building blocks. taylorfrancis.com Similarly, the terminal alkyne group offers a complementary reactive partner for these bioorthogonal ligations. nih.gov The synthesis of this compound derivatives featuring these groups has been achieved through various synthetic routes, primarily involving the modification of the hydroxyl groups at the C-2, C-4, or C-6 positions.

Incorporation of the Azido Group

The introduction of an azido group into the this compound scaffold has been successfully demonstrated, yielding valuable building blocks for complex carbohydrate synthesis. The azido group can be introduced at various positions of the pyranose ring, most commonly at the C-2 or C-6 positions, through nucleophilic substitution reactions.

One common strategy to synthesize a 2-azido-2-deoxy mannose derivative involves the inversion of configuration at the C-2 position of a glucose precursor. For instance, a D-glucose derivative can be sulfonylated at the C-2 position, followed by nucleophilic displacement with sodium azide (B81097) to yield the 2-azido-2-deoxy-D-mannopyranoside intermediate. nih.gov This approach has been utilized to prepare building blocks such as phenyl 2-azido-3-O-benzyl-2-deoxy-1-thio-β-D-mannopyranoside. nih.gov

Another key position for the introduction of the azido group is C-6. This is typically achieved by first selectively protecting the primary hydroxyl group at C-6, converting it into a good leaving group (e.g., a tosylate or bromide), and subsequently displacing it with an azide salt. For example, a 2,3,4-tri-O-benzyl-6-bromo-6-deoxy-1-thio-α-D-mannopyranoside has been converted to the corresponding 6-azido derivative by treatment with sodium azide in DMF. beilstein-journals.org While this example utilizes a fully benzylated mannose derivative, the principle is directly applicable to a this compound scaffold with appropriate protecting group strategies for the other hydroxyl groups.

The following table summarizes representative examples of the synthesis of azido-functionalized mannose derivatives that are structurally related to this compound.

| Starting Material Precursor | Position of Azido Group | Key Reagents | Product | Reference |

| Phenyl 2-azido-3-O-benzyl-2-deoxy-1-thio-β-D-mannopyranoside | C-4 (via acetylation) | Acetic anhydride, DMAP, Pyridine | Phenyl 4-O-acetyl-2-azido-3-O-benzyl-2-deoxy-6-O-(para-methoxybenzyl)-1-thio-β-D-mannopyranoside | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | C-2 | Triflic anhydride, Pyridine, Sodium azide | Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside | nih.gov |

| 2,3,4-tri-O-benzyl-6-bromo-6-deoxy-1-thio-α-D-mannopyranoside | C-6 | Sodium azide | 6-Azido-2,3,4-tri-O-benzyl-6-deoxy-1-thio-α-D-mannopyranoside | beilstein-journals.org |

Incorporation of the Alkyne Group

The incorporation of a terminal alkyne, most commonly a propargyl group, onto the mannose scaffold provides a complementary bioorthogonal handle to the azido group. Propargylation can be achieved by reacting a free hydroxyl group with propargyl bromide in the presence of a base. The anomeric position (C-1) is a frequent site for the introduction of the propargyl group, leading to the formation of propargyl mannosides.

The direct propargylation of D-mannose can lead to a mixture of α- and β-anomers, as well as pyranose and furanose forms. mdpi.com For more controlled syntheses, a multi-step approach involving protection of the hydroxyl groups, followed by selective deprotection and propargylation, is often preferred. For instance, per-O-acetylated mannopyranoside can be reacted with propargyl alcohol in the presence of a Lewis acid like BF₃·OEt₂ to yield the propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside. mdpi.com Subsequent deacetylation would then provide the desired propargyl mannoside. While these examples start from D-mannose, the same principles can be applied to this compound to install a propargyl group at a desired position, typically at C-1, C-2, C-4, or C-6, depending on the protecting group strategy.

A summary of common methods for the propargylation of mannose is presented in the table below.

| Starting Material | Position of Alkyne Group | Key Reagents | Product | Reference |

| D-mannose | C-1 | Propargyl alcohol, H₂SO₄·silica | 1-O-Propargyl-D-mannose (mixture of anomers and ring forms) | mdpi.com |

| Per-O-acetyl-mannopyranoside | C-1 | Propargyl alcohol, BF₃·OEt₂ | Propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside | mdpi.com |

| 2-C branched sugar derivative | C-3, C-4 | Propargyl bromide, NaOH | 3,4-O-bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol | researchgate.net |

Advanced Strategies in Protective Group Manipulations Relevant to 3 O Benzyl D Mannose Chemistry

Regioselective Deprotection of Benzyl (B1604629) Ethers on 3-O-Benzyl-D-Mannose Scaffolds

While global debenzylation is a common final step, the ability to selectively remove a single benzyl ether from a poly-benzylated mannose derivative is a powerful tool for creating glycosyl acceptors or intermediates for further functionalization.

The anomeric O-benzyl group exhibits unique reactivity compared to other benzyl ethers on the carbohydrate ring. This difference can be exploited for its selective removal. Catalytic transfer hydrogenation has been shown to be a mild and effective method for this transformation. nih.gov For instance, using a palladium catalyst with a hydrogen donor, the anomeric O-benzyl group can be cleaved while other benzyl ethers at positions like C-2, C-3, C-4, and C-6 remain intact. nih.gov

Another reported method involves selective acetolysis using 10% Pd/C under a hydrogen atmosphere in the presence of a mild base like sodium carbonate. nih.gov This approach has been successfully applied to various perbenzylated benzyl glycosides, demonstrating its generality for achieving regioselective anomeric deprotection. nih.govnih.gov This selectivity is crucial for converting a glycosyl donor into a hemiacetal, which can then be activated for glycosylation or used as an acceptor itself.

In the synthesis of derivatives of this compound, a 4,6-O-benzylidene acetal (B89532) is frequently employed to protect the C-4 and C-6 hydroxyls simultaneously. The reductive opening of this acetal is a key step that regioselectively yields a free hydroxyl group at either the C-4 or C-6 position, while generating a new benzyl ether at the other. Current time information in Calgary, CA. The choice of reagents dictates the regiochemical outcome. Current time information in Calgary, CA.dntb.gov.ua

Formation of a free 6-OH: Reagents such as LiAlH₄-AlCl₃ reliably open the acetal to provide the 4-O-benzyl ether, leaving the C-6 hydroxyl group free for subsequent reactions like glycosylation. dntb.gov.ua

Formation of a free 4-OH: Conversely, reagent systems like NaCNBH₃-HCl or triethylsilane (Et₃SiH) with an acid catalyst can achieve the opposite regioselectivity, yielding the 6-O-benzyl ether and a free C-4 hydroxyl group. dntb.gov.uanih.gov The combination of Et₃SiH and molecular iodine (I₂) is another efficient, metal-free method that selectively produces 6-O-benzylated derivatives. researchgate.net

The mechanism of selectivity often depends on which oxygen of the acetal (O-4 or O-6) coordinates to the Lewis acid or the borane (B79455) species. Current time information in Calgary, CA. The ability to selectively expose either the C-4 or C-6 hydroxyl provides significant flexibility in the synthetic design of complex mannosides.

| Reagent System | Position of New Benzyl Ether | Position of Free Hydroxyl |

| LiAlH₄-AlCl₃ | C-4 | C-6 |

| NaCNBH₃-HCl | C-6 | C-4 |

| Et₃SiH and I₂ | C-6 | C-4 |

| BH₃·THF/Bu₂BOTf | C-6 | C-4 |

| Et₃SiH and TfOH | C-6 | C-4 |

Transprotection Methodologies for O-Benzyl Groups

Transprotection, or the exchange of one protecting group for another at the same position, is a strategic maneuver used to alter the reactivity or stability of an intermediate. While direct displacement of a benzyl ether is not feasible, a deprotection-reprotection sequence achieves the same outcome. This strategy is particularly useful when a "permanent" benzyl group needs to be replaced with a "temporary" group to enable a specific transformation later in the synthesis.

For example, a per-O-benzylated mannose derivative could undergo regioselective de-O-benzylation at a specific position, such as C-6, using acetolysis. The newly freed primary hydroxyl group can then be protected with a more labile group, such as a tert-butyldimethylsilyl (TBDMS) ether. This sequence effectively exchanges a 6-O-benzyl group for a 6-O-TBDMS group, altering the deprotection scheme for the final steps of the synthesis.

Recent methodologies have also shown the ability to regioselectively remove the 3-O-benzyl group in the presence of other benzyl ethers using a combination of I₂ and Et₃SiH, providing a direct route to a free 3-OH group which could then be reprotected as needed.

Influence of the Benzyl Group on Reactivity and Selectivity at Distal Positions

The 3-O-benzyl group is not merely a passive spectator; it exerts a significant influence on the reactivity and stereoselectivity of glycosylation reactions at the anomeric center (C-1) and on the reactivity of other positions.

In the context of mannoside chemistry, particularly with 4,6-O-benzylidene protected donors, the nature of the substituent at C-3 plays a critical role in determining the stereochemical outcome of glycosylation. While donors with a participating group (like an acetate) at C-2 typically yield 1,2-trans glycosides, mannosyl donors with a non-participating 2-O-benzyl group often rely on other factors for stereocontrol.

Research has shown that the presence of a 3-O-benzyl group, in conjunction with a 2-O-benzyl and a 4,6-O-benzylidene group, strongly favors the formation of β-mannosidic linkages. chemrxiv.org However, this selectivity can be eroded by placing a sterically demanding group at the C-3 position. For example, replacing the 3-O-benzyl group with a bulky 3-O-tert-butyldimethylsilyl (TBDMS) group can cause a decrease in β-selectivity. This is attributed to a "steric buttressing" effect, where the large silyl (B83357) group pushes the 2-O-benzyl group closer to the anomeric center, hindering the nucleophile's approach to the β-face of the molecule. nih.gov Thus, the relatively moderate size of the 3-O-benzyl group is crucial for maintaining high β-selectivity in such systems. nih.gov Furthermore, studies on C-glycosylation have found that mannosyl donors with a 3-O-ester group are highly α-selective, highlighting the profound electronic and steric impact of the C-3 substituent. nih.govwiley-vch.de

Conformational Analysis and Spectroscopic Elucidation in 3 O Benzyl D Mannose Chemistry

Conformational Studies and Their Influence on Reaction Stereoselectivity and Reactivity

The conformation of mannose derivatives, including 3-O-Benzyl-D-mannose, plays a critical role in determining the stereoselectivity and reactivity of glycosylation reactions. The spatial arrangement of substituent groups on the pyranose ring dictates the accessibility of the anomeric center and can influence the stability of reaction intermediates.

Research has shown that the conformation of the pyranose ring in D-mannose derivatives can significantly impact the outcome of chemical reactions. For instance, in β-mannosylation reactions mediated by cesium carbonate, a conformationally flexible sugar ring is considered crucial for the anomeric O-alkylation to proceed efficiently. nih.gov Studies on conformationally restricted bicyclic derivatives of 3-O-benzyl-4,6-O-benzylidene-D-mannose revealed a lack of reactivity, suggesting that the ability of the ring to adopt a favorable conformation is a key factor. nih.gov Computational studies have indicated that the pyranose rings in cesium alkoxides of mannose derivatives adopt a 4C1 conformation. nih.govumich.edu

Minimal structural changes, such as the nature of the protecting group at the C-3 position, can lead to dramatic shifts in stereoselectivity. acs.org For example, glycosylations with 3-O-benzoyl mannosides are highly α-selective. ru.nl This is attributed to the formation of a benzylidene mannosyl 1,3-dioxanium ion intermediate, a species that has been evidenced through computational and spectroscopic studies. acs.orgru.nlresearchgate.netchemrxiv.orgresearchgate.net In contrast, the corresponding 3-O-benzyl mannose donors predominantly yield β-isomers. acs.org The formation of the 1,3-dioxanium ion is influenced by the conformation of the mannose ring, which must adopt a B2,5-conformation in the transition state. ru.nlchemrxiv.orgresearchgate.net

Spectroscopic Characterization of this compound and its Intermediates (e.g., NMR, X-ray Crystallography, Cryogenic IR Spectroscopy)

The detailed structural elucidation of this compound and its reaction intermediates relies on a combination of powerful spectroscopic techniques.

X-ray Crystallography provides unambiguous, solid-state structural information, including bond lengths, bond angles, and the precise conformation of the molecule. nih.govacs.orgbeilstein-journals.org For complex oligosaccharides and derivatives, single-crystal X-ray analysis is invaluable for resolving ambiguous structures. For example, the crystal structure of 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose revealed a distorted 4C1 conformation of the mannopyranose unit. nih.gov This technique has also been crucial in establishing the stereochemical course of reactions, such as the DAST-mediated fluorination of α-hydroxyphosphonates derived from mannose. researchgate.net

Cryogenic Infrared (IR) Spectroscopy has emerged as a powerful tool for the analysis of complex carbohydrates, including mannose derivatives. ru.nlresearchgate.netnih.govacs.orgaip.org By cooling the molecules to cryogenic temperatures, thermal broadening of spectral lines is eliminated, resulting in highly resolved vibrational spectra. researchgate.net This technique is particularly sensitive to subtle structural differences and can provide a diagnostic fingerprint, especially in the OH and NH stretching regions. researchgate.net Cryogenic IR spectroscopy, often coupled with ion mobility spectrometry, has been successfully used to distinguish between isomeric glycans, which can be challenging to differentiate by other means. researchgate.netacs.org While room-temperature IR spectra of saccharides can be broad and lack diagnostic value, cryogenic methods offer significantly enhanced resolution, making them suitable for discriminating between isomers. nih.gov

The following table summarizes typical spectroscopic data for mannose derivatives, illustrating the utility of these techniques.

| Spectroscopic Technique | Compound/Intermediate | Key Findings |

| 1H NMR | Methyl 3-(2-(α-D-mannopyranosyloxy)-3-(naphthalen-1-yloxy)propoxy)benzoate | Anomeric proton signal at ~δ 5.1 ppm. Signals between δ 3.3 and 3.9 ppm assigned to sugar moiety hydrogens. rsc.org |

| 13C NMR | 2-deutero-d-mannose | C-1 signal at 93.36 ppm, C-2 at 36.94 ppm, C-3 at 67.91 ppm, C-4 at 71.17 ppm, C-5 at 72.00 ppm, C-6 at 60.73 ppm. nih.gov |

| X-ray Crystallography | 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose | Orthorhombic space group P2(1)2(1)2(1), distorted 4C1 conformation of the mannopyranose unit. nih.gov |

| Cryogenic IR Spectroscopy | Isomeric Heparan Sulfate Tetrasaccharides | Well-resolved lines in the fingerprint region (1000-1800 cm-1) allowing for unambiguous distinction between diastereomers. acs.org |

Future Research Trajectories and Emerging Paradigms in 3 O Benzyl D Mannose Chemistry

Innovation in Stereodirecting Protecting Groups and Catalytic Systems

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate synthesis. frontiersin.org The synthesis of 1,2-cis-glycosides, such as β-mannosides, is particularly challenging due to the anomeric effect and steric hindrance. rsc.orgnih.gov Future research will continue to focus on the development of novel protecting groups and catalytic systems that can precisely control the stereochemical outcome of glycosylation reactions involving 3-O-Benzyl-D-mannose derivatives.

Innovations in protecting groups are moving beyond simple steric bulk to active participation in the reaction mechanism. beilstein-journals.orgresearchgate.net These "stereodirecting" groups can influence the conformation of the sugar ring or the trajectory of the incoming nucleophile, thereby favoring the formation of a specific anomer. universiteitleiden.nl For instance, the use of a 4,6-O-benzylidene acetal (B89532) on a mannosyl donor has been shown to effectively promote the formation of 1,2-cis mannosides. universiteitleiden.nlacs.org Research is also exploring remote participation, where a protecting group at a position other than C-2 influences the stereoselectivity at the anomeric center. researchgate.netresearchgate.net

Concurrently, the development of new catalytic systems is paramount. frontiersin.org Recent advancements include the use of chiral hydrogen-bond donor catalysts, such as macrocyclic bis-thioureas, which can promote stereospecific substitution reactions of glycosyl chlorides. nih.gov These catalysts operate through a cooperative mechanism, simultaneously activating both the electrophile and the nucleophile. nih.gov Other promising catalytic systems include those based on gold, nickel, and boronic acids, which have shown high efficiency and stereoselectivity in mannosylation reactions. frontiersin.orgacs.orgrsc.org The combination of novel protecting groups with highly selective catalysts represents a powerful strategy for overcoming the challenges of stereocontrolled glycosylation.

| Catalyst System | Glycosyl Donor Type | Key Features |

| AuCl3 / Thiourea | 2,6-Lactone of mannopyranosyl OTCA | High 1,2-cis selectivity for mannosylation. frontiersin.orgacs.org |

| Macrocyclic Bis-thiourea | Glycosyl Chlorides | Catalyzes stereospecific invertive substitution. nih.gov |

| Nickel(II) Complexes | Not specified | Formation of 1,2-cis-2-aminoglycosides. frontiersin.org |

| Boronic Acid | 1,2-Anhydroglycoside | High regio- and β-stereoselectivity in β-mannosylation. rsc.org |

Sustainable and Green Chemical Syntheses of this compound Derivatives

The principles of green chemistry are increasingly influencing the field of carbohydrate synthesis. frontiersin.orgslideshare.net This paradigm shift is driven by the need to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer solvents and catalysts. acs.orgmdpi.com Future research in the synthesis of this compound derivatives will undoubtedly embrace these principles.

A key area of focus is the use of greener solvents. rsc.org Traditional glycosylation reactions often employ chlorinated solvents, which are toxic and environmentally persistent. Researchers are exploring alternatives such as ionic liquids, deep eutectic solvents, and even water to create more sustainable reaction conditions. slideshare.netmdpi.com For example, ionic liquids have been shown to be effective solvents for dissolving cellulose (B213188), a key starting material for many carbohydrate syntheses. slideshare.net

The development of catalytic, solvent-free reaction conditions is another important avenue of research. mdpi.com These methods not only reduce solvent waste but can also lead to simpler reaction setups and purifications. Ball-milling, for instance, has been used for the solvent-free conversion of glucose to lactic acid using barium hydroxide (B78521) as a catalyst. mdpi.com Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally benign approach to carbohydrate modification. rsc.org Lipases have been successfully used in the continuous-flow synthesis of sugar-containing coumarin (B35378) derivatives. rsc.org The integration of these green chemistry principles will be crucial for the future of this compound chemistry, making it more efficient and environmentally responsible.

| Green Chemistry Approach | Example Application | Reference |

| Use of Green Solvents | Ionic liquids for cellulose dissolution | slideshare.net |

| Solvent-Free Synthesis | Ball-milling for glucose to lactic acid conversion | mdpi.com |

| Biocatalysis | Lipase-catalyzed synthesis of coumarin derivatives | rsc.org |

| Renewable Feedstock | Utilization of biomass for platform chemicals | frontiersin.org |

Advances in Automated Synthesis of Complex Carbohydrates Incorporating this compound Units

The manual synthesis of complex oligosaccharides is a laborious and time-consuming process. Automated glycan assembly (AGA) has emerged as a transformative technology that enables the rapid and reproducible synthesis of complex carbohydrates on a solid support. nih.govchemrxiv.orgnih.gov This technology is poised to revolutionize the synthesis of oligosaccharides containing this compound units.

AGA platforms operate on a principle similar to automated peptide and nucleotide synthesizers, using iterative cycles of coupling, capping, and deprotection. nih.govacs.org A significant challenge in AGA is achieving stereocontrol, especially for the formation of 1,2-cis linkages. nih.govmpg.de Recent innovations are addressing this challenge through the design of specialized building blocks and reaction conditions. For example, fluorine-directed automated glycan assembly (FDAGA) utilizes a fluorine atom at the C-2 position to direct α-stereocontrolled glycosylation, eliminating the need for traditional oxygen-based directing groups. nih.gov This strategy has been successfully applied to the synthesis of linear and branched fluorinated oligomannosides. nih.gov

Another key development is the expansion of the protecting group portfolio for AGA, allowing for the synthesis of more complex and highly branched structures. chemrxiv.orgresearchgate.net Microwave-assisted AGA has been shown to accelerate reaction times and improve the efficiency of protecting group removal. chemrxiv.org The ability to synthesize long and complex polysaccharides, such as a 100-mer polymannoside, has been demonstrated, highlighting the power of AGA. nih.gov As AGA technology continues to advance, it will become an indispensable tool for synthesizing a wide array of complex carbohydrates incorporating this compound, facilitating research into their biological functions. rsc.orgglycoforum.gr.jpresearchgate.net

| Automated Synthesis Advancement | Key Feature | Application Example |

| Fluorine-Directed Automated Glycan Assembly (FDAGA) | C2-fluorine atom for stereocontrol | Synthesis of α-linked fluorinated oligomannosides. nih.gov |

| Microwave-Assisted AGA | Accelerated reaction times and deprotection | Synthesis of a P. falciparum GPI anchor trisaccharide portion. chemrxiv.org |

| Expanded Protecting Group Portfolio | Allows for synthesis of highly branched glycans | Assembly of a hyper-branched, unnatural tetrasaccharide. chemrxiv.org |

| Synthesis of Long Polysaccharides | High coupling efficiencies | Assembly of a 100-mer polymannoside. nih.gov |

Q & A

Q. What are the common synthetic methodologies for synthesizing 3-O-Benzyl-D-mannose, and how do they ensure regioselectivity?

The synthesis typically involves glycosylation reactions using benzyl ethers as protecting groups. A key method employs N-iodosuccinimide (NIS) and silver triflate (AgOTf) as promoters in dichloromethane (DCM) under inert conditions (e.g., argon at −30 °C) to achieve α-linkages. For example, glycosylation of methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside with a thiomannoside donor yields trisaccharide derivatives with benzyl-protected hydroxyl groups . Regioselectivity is controlled by steric and electronic effects of the benzyl groups, which block undesired reaction sites.

Q. How can researchers characterize this compound and confirm its structural integrity?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D experiments) to resolve anomeric proton signals and linkage patterns. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, is used to verify molecular weight. For example, in oligosaccharide synthesis, isotopic labeling (e.g., [6-C]-isotopologues) aids in distinguishing mannose residues during spectral analysis .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective β-D-mannosidic linkages using this compound, and how can they be addressed?

β-D-Mannosides are notoriously difficult to synthesize due to the axial C2 hydroxyl group, which leads to unfavorable stereoelectronic effects. Strategies include using 2-oxoglycosyl donors or intramolecular aglycon delivery (IAD) to enforce β-selectivity. Lichtenthaler’s review highlights the utility of 2-oxo donors for constructing β-linked mannose residues in oligosaccharides, bypassing traditional kinetic vs. thermodynamic control limitations .

Q. How can researchers resolve discrepancies in NMR data for benzyl-protected mannose derivatives?

Contradictions in spectral data (e.g., unexpected coupling constants or signal splitting) often stem from conformational flexibility or impurities. To mitigate this:

Q. What strategies optimize glycosylation yields when using this compound as a donor?

Key factors include:

- Donor activation : NIS/AgOTf promotes efficient leaving-group displacement in DCM.

- Temperature control : Reactions at −30 °C minimize side reactions like hydrolysis.

- Molecular sieves : Absorb moisture to prevent donor decomposition . For example, yields exceeding 70% were reported for trisaccharide synthesis under these conditions .

Q. How do competing protecting groups (e.g., benzyl vs. acetyl) influence the reactivity of D-mannose derivatives?

Benzyl groups provide steric protection and are stable under acidic conditions, whereas acetyl groups are labile and can be selectively removed. In one synthesis, AgCO-mediated benzylation of a mannose precursor ensured regioselective protection at the 3-O position, while acetyl groups were used transiently for temporary blocking .

Q. What role does this compound play in synthesizing biologically relevant oligosaccharides?

It serves as a critical intermediate in constructing α-linked mannan fragments found in microbial cell walls. For instance, methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl derivatives were used to build α-(1→2)- and α-(1→6)-linked oligosaccharides, which are precursors for studying host-pathogen interactions .

Q. How can researchers troubleshoot low yields in benzylation reactions?

- Catalyst optimization : Replace AgCO with AgOTf for faster activation.

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of bulky intermediates.

- Stepwise protection : Sequential benzylation (e.g., 6-O first, then 3-O) reduces steric hindrance .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

Q. How should researchers design experiments to compare the stability of this compound with other mannose analogs?

- Accelerated stability studies : Expose compounds to heat (40–60°C) and humidity (75% RH) over 4–8 weeks.

- LC-MS monitoring : Track degradation products (e.g., debenzylated mannose) to assess hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.